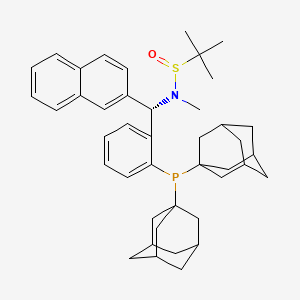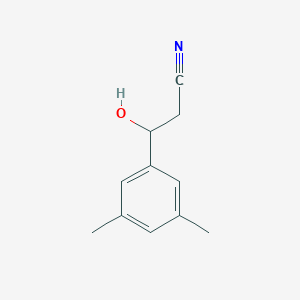
(R)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is primarily used for research purposes and is known for its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride typically involves the reaction of ®-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for ®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolone Derivatives: These compounds share a similar pyrrolidine ring structure and exhibit various biological activities.
Pyrrolidinone Derivatives: These are also structurally related and have diverse applications in medicinal chemistry.
Uniqueness
®-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
2719368-00-8 |
|---|---|
Molekularformel |
C6H16Cl2N2 |
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
[(3R)-1-methylpyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8-3-2-6(4-7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 |
InChI-Schlüssel |
SCEQCOWFIDBNQG-QYCVXMPOSA-N |
Isomerische SMILES |
CN1CC[C@@H](C1)CN.Cl.Cl |
Kanonische SMILES |
CN1CCC(C1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)



![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)



![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)

![4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)
![18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13651433.png)


